3-(1,1,2,3,3,3-Hexafluoro-propylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one
Description
This fluorinated quinolin-4-one derivative features a hexafluoro-propylsulfanyl group at the 3-position, a methoxy substituent at the 8-position, and a methyl group at the 2-position. The hexafluorinated chain enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the quinolinone core provides a planar aromatic system conducive to intermolecular interactions. Limited toxicological data exist for this compound, as noted in related fluorinated substances .
Properties
Molecular Formula |
C14H11F6NO2S |
|---|---|
Molecular Weight |
371.30 g/mol |
IUPAC Name |
3-(1,1,2,3,3,3-hexafluoropropylsulfanyl)-8-methoxy-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H11F6NO2S/c1-6-11(24-14(19,20)12(15)13(16,17)18)10(22)7-4-3-5-8(23-2)9(7)21-6/h3-5,12H,1-2H3,(H,21,22) |
InChI Key |
PXMSFOUIQHPKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)SC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-8-methoxy-2-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Hexafluoropropyl Group: The hexafluoropropyl group can be introduced via nucleophilic substitution reactions using hexafluoropropyl iodide or similar reagents.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique reactivity due to the hexafluoropropyl group makes it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The fluorine atoms enhance the compound’s bioavailability and metabolic stability.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The presence of the quinoline core is particularly significant as many quinoline derivatives are known for their pharmacological properties.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 3-[(1,1,2,3,3,3-Hexafluoropropyl)sulfanyl]-8-methoxy-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hexafluoropropyl group enhances the compound’s binding affinity and selectivity, while the quinoline core interacts with the active sites of enzymes or receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Table 1: Substituent Analysis of Quinolin-4-one Derivatives
Key Observations :
- Fluorination at the propylsulfanyl group distinguishes the target compound from non-fluorinated analogs like the phenylsulfanyl derivative .
- The quinolinone core differentiates it from benzene-based fluorinated compounds , which lack the heterocyclic system critical for binding in medicinal chemistry applications.
Table 3: Property Comparison
Key Findings :
- The hexafluoro-propylsulfanyl group increases LogP by ~1.7 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Fluorination may reduce oxidative metabolism, extending half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
